molecular formula C19H16BrN3O B12183840 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B12183840
M. Wt: 382.3 g/mol
InChI Key: FZMDVYWWMQKNIL-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 6-position of one indole ring and a methyl group at the 1-position of another indole ring, connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    N-Methylation: The indole is then methylated at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Acetamide Formation: The brominated and methylated indole is reacted with 1-methyl-1H-indole-4-amine in the presence of an acylating agent like acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide: Lacks the bromine atom, which may affect its biological activity.

    2-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.

    2-(6-bromo-1H-indol-1-yl)-N-(1-ethyl-1H-indol-4-yl)acetamide: Contains an ethyl group instead of a methyl group, which may influence its pharmacokinetic properties.

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these functional groups may provide distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C19H16BrN3O/c1-22-9-8-15-16(3-2-4-17(15)22)21-19(24)12-23-10-7-13-5-6-14(20)11-18(13)23/h2-11H,12H2,1H3,(H,21,24)

InChI Key

FZMDVYWWMQKNIL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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